molecular formula C11H7ClFNO B6367374 6-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one CAS No. 1111110-75-8

6-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one

Cat. No.: B6367374
CAS No.: 1111110-75-8
M. Wt: 223.63 g/mol
InChI Key: QZFNHXKUGJPURJ-UHFFFAOYSA-N
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Description

6-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one is a chemical compound that belongs to the class of pyridinones It is characterized by the presence of a chloro and fluoro substituent on the phenyl ring attached to the pyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one typically involves the reaction of 3-chloro-4-fluoroaniline with a suitable pyridine derivative under specific conditions. One common method includes the use of a coupling reaction facilitated by a palladium catalyst. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to promote the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the efficient production of this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of corresponding pyridinone oxides.

    Reduction: Formation of reduced pyridinone derivatives.

    Substitution: Formation of substituted pyridinone derivatives with new functional groups replacing the chloro or fluoro substituents.

Scientific Research Applications

6-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents play a crucial role in enhancing the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one
  • 6-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-thione
  • 6-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-imine

Uniqueness

This compound is unique due to the specific combination of chloro and fluoro substituents on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry, where such substituents can significantly influence the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.

Properties

IUPAC Name

6-(3-chloro-4-fluorophenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClFNO/c12-8-6-7(4-5-9(8)13)10-2-1-3-11(15)14-10/h1-6H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFNHXKUGJPURJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90682894
Record name 6-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111110-75-8
Record name 6-(3-Chloro-4-fluorophenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90682894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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